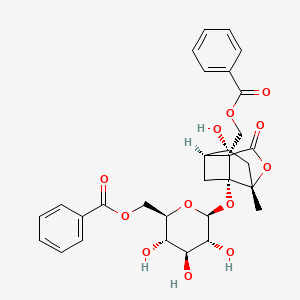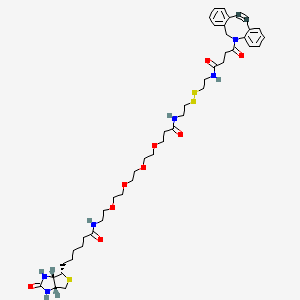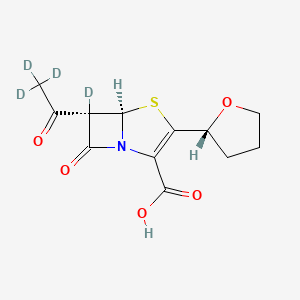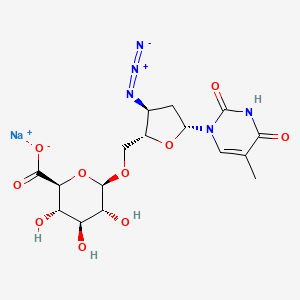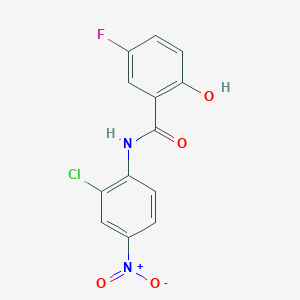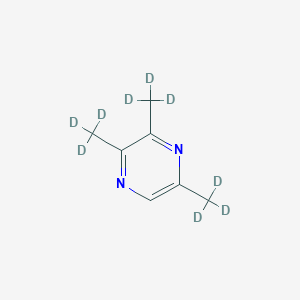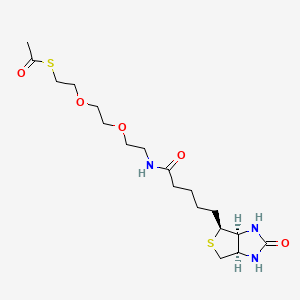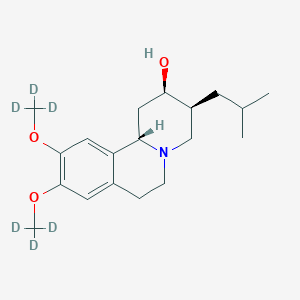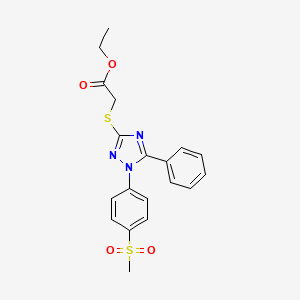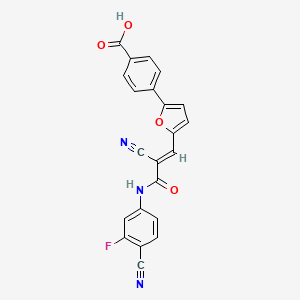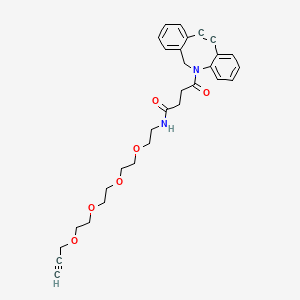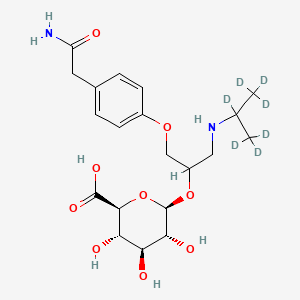
Atenolol beta-D-glucuronide-d7
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Atenolol is a beta-adrenergic receptor blocker primarily used to manage hypertension and angina pectoris. It is a selective beta-1 receptor antagonist, which means it specifically targets the beta-1 adrenergic receptors in the heart, reducing heart rate and cardiac output. This compound was first introduced in 1976 as a substitute for propranolol and has since become one of the most widely prescribed beta-blockers .
准备方法
Synthetic Routes and Reaction Conditions: Atenolol can be synthesized through several methods, one of which involves the reaction of 4-(2-hydroxy-3-isopropylaminopropoxy)acetanilide with epichlorohydrin. This reaction is typically carried out in the presence of a base such as sodium hydroxide, under mild conditions, and results in the formation of atenolol with high yield .
Industrial Production Methods: In industrial settings, atenolol is often produced using a one-pot synthesis method that employs deep eutectic solvents (DES). This method is environmentally friendly and efficient, allowing for the synthesis of atenolol without the need for additional bases or catalysts. The process is scalable and can be conducted under mild conditions, making it suitable for large-scale production .
化学反应分析
Types of Reactions: Atenolol undergoes various chemical reactions, including:
Oxidation: Atenolol can be oxidized using reagents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: Atenolol can undergo nucleophilic substitution reactions, particularly at the amine group.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as sodium azide in the presence of a suitable solvent.
Major Products:
Oxidation: Oxidized derivatives of atenolol.
Reduction: Reduced forms of atenolol.
Substitution: Substituted atenolol derivatives.
科学研究应用
Atenolol has a wide range of applications in scientific research:
Chemistry: Used as a model compound in studies involving beta-blockers and their interactions with various receptors.
Biology: Investigated for its effects on cellular processes and receptor binding.
Medicine: Extensively used in clinical trials to study its efficacy in treating cardiovascular diseases, including hypertension and angina.
Industry: Employed in the development of new pharmaceutical formulations and drug delivery systems
作用机制
Atenolol works by selectively blocking beta-1 adrenergic receptors in the heart. These receptors are normally activated by catecholamines such as epinephrine and norepinephrine, which increase heart rate and cardiac output. By blocking these receptors, atenolol reduces heart rate, decreases cardiac output, and lowers blood pressure. This mechanism makes it effective in managing conditions like hypertension and angina .
相似化合物的比较
Metoprolol: Another selective beta-1 blocker, but with a shorter half-life compared to atenolol.
Propranolol: A non-selective beta-blocker that affects both beta-1 and beta-2 receptors.
Labetalol: A mixed alpha and beta-blocker used for more severe hypertension.
Uniqueness of Atenolol: Atenolol’s selectivity for beta-1 receptors and its relatively long half-life make it a preferred choice for patients with cardiovascular conditions. Unlike propranolol, atenolol has fewer central nervous system side effects due to its lower lipid solubility .
属性
分子式 |
C20H30N2O9 |
|---|---|
分子量 |
449.5 g/mol |
IUPAC 名称 |
(2S,3S,4S,5R,6R)-6-[1-[4-(2-amino-2-oxoethyl)phenoxy]-3-(1,1,1,2,3,3,3-heptadeuteriopropan-2-ylamino)propan-2-yl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid |
InChI |
InChI=1S/C20H30N2O9/c1-10(2)22-8-13(9-29-12-5-3-11(4-6-12)7-14(21)23)30-20-17(26)15(24)16(25)18(31-20)19(27)28/h3-6,10,13,15-18,20,22,24-26H,7-9H2,1-2H3,(H2,21,23)(H,27,28)/t13?,15-,16-,17+,18-,20+/m0/s1/i1D3,2D3,10D |
InChI 键 |
TUFRIQODZMVHRP-NLTLVACXSA-N |
手性 SMILES |
[2H]C([2H])([2H])C([2H])(C([2H])([2H])[2H])NCC(COC1=CC=C(C=C1)CC(=O)N)O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)C(=O)O)O)O)O |
规范 SMILES |
CC(C)NCC(COC1=CC=C(C=C1)CC(=O)N)OC2C(C(C(C(O2)C(=O)O)O)O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


